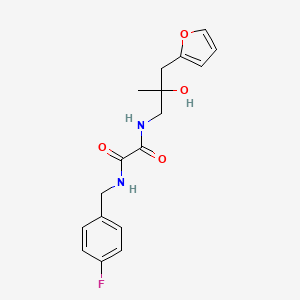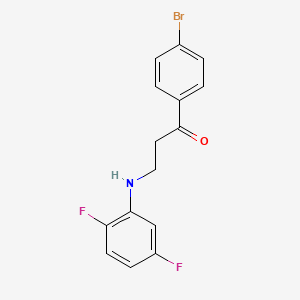![molecular formula C17H12ClN3OS B2875730 5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 477889-49-9](/img/structure/B2875730.png)
5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C17H12ClN3OS and its molecular weight is 341.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- The compound is a part of the quinazoline and imidazole families, known for their diverse biological activities. Researchers have developed methods for synthesizing substituted quinazoline derivatives, including imidazo[1,2-c]quinazolin-ones, through several chemical reactions. These compounds are characterized using techniques such as IR, NMR, and mass spectrometry to confirm their structures (Mood, Boda, & Guguloth, 2022).
Biological Activity
- Certain derivatives of the compound have been synthesized and tested for their antibacterial and antiulcer activities. For instance, novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives have been evaluated for antimicrobial properties, with some showing potent activities against various pathogens (Al-Salahi & Geffken, 2011).
Molecular Docking Studies
- The chemical interactions and potential biological targets of these compounds are often studied through molecular docking simulations. This approach helps in understanding the compound's mechanism of action at the molecular level, particularly its binding efficiency and interaction with biological macromolecules.
Catalytic Applications
- Researchers have explored the use of related compounds in catalytic applications, such as facilitating the synthesis of other complex molecules. For example, sulfamic acid-functionalized hydroxyapatite-encapsulated γ-Fe2O3 nanoparticles have been used as catalysts for synthesizing N-fused imidazole-quinoline conjugates, demonstrating the versatility of imidazo[1,2-c]quinazolin-ones in chemical synthesis (Mouradzadegun et al., 2015).
Antimicrobial Evaluation
- The antimicrobial efficacy of compounds within this family has been a subject of extensive research. For instance, Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one have shown promising antibacterial and antifungal activities, indicating the potential of these derivatives in developing new antimicrobial agents (Patel & Patel, 2011).
Propriétés
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c18-12-5-3-4-11(8-12)10-23-17-19-14-7-2-1-6-13(14)16-20-15(22)9-21(16)17/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIVVSOTAVVCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2875650.png)
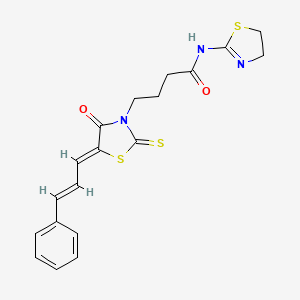
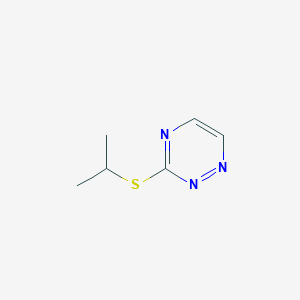

![4-(5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazol-2-yl)phenol](/img/structure/B2875660.png)
![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2875662.png)
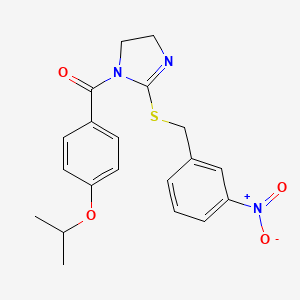
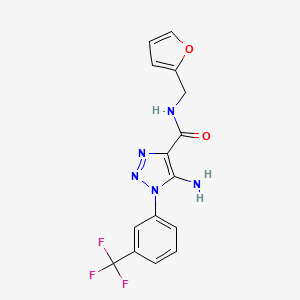
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2875665.png)
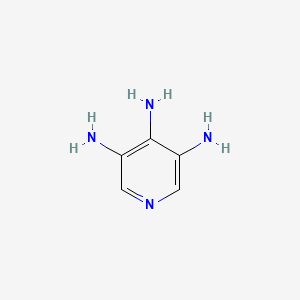
![2-(4-fluorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2875667.png)
